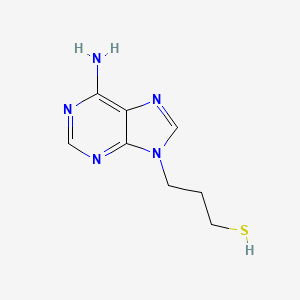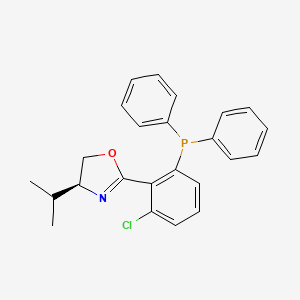
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric catalysis. This compound is notable for its ability to facilitate various chemical reactions with high enantioselectivity, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a substitution reaction, often using a chlorophosphine reagent.
Chlorination: The chloro group is introduced through a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the oxazole ring or the chlorinated aromatic ring.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chloro group.
科学的研究の応用
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is widely used in:
Chemistry: As a chiral ligand in asymmetric catalysis, it is crucial for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: The compound is involved in the synthesis of chiral drugs, which are essential for treating various diseases.
Industry: It is used in the production of fine chemicals and agrochemicals, where enantioselectivity is critical.
作用機序
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination steps.
類似化合物との比較
Similar Compounds
®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
2-(2-Chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-(Diphenylphosphino)phenyl-4,5-dihydrooxazole: Lacks both the chloro and isopropyl groups, leading to reduced enantioselectivity.
Uniqueness
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of steric and electronic properties, which provide high enantioselectivity and reactivity in asymmetric catalysis. The presence of the chloro and isopropyl groups enhances its ability to induce chirality and stabilize catalytic intermediates.
特性
分子式 |
C24H23ClNOP |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
[3-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)21-16-27-24(26-21)23-20(25)14-9-15-22(23)28(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,21H,16H2,1-2H3/t21-/m1/s1 |
InChIキー |
WHYRFODUDIYTCE-OAQYLSRUSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


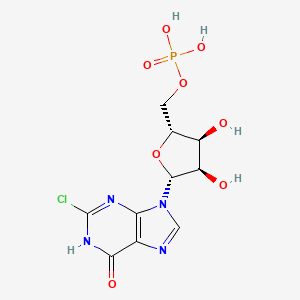

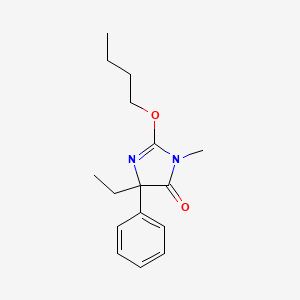
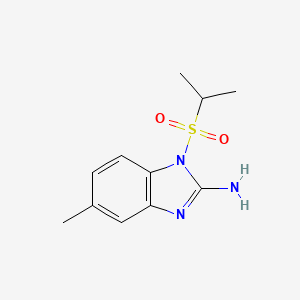
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
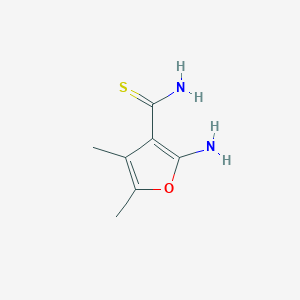
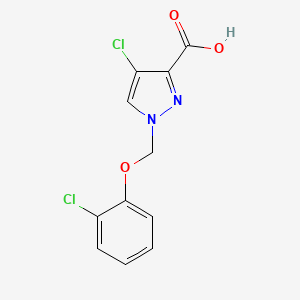
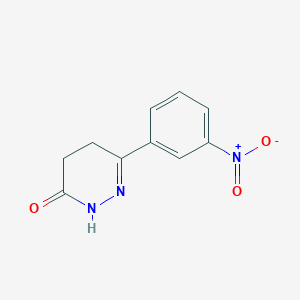
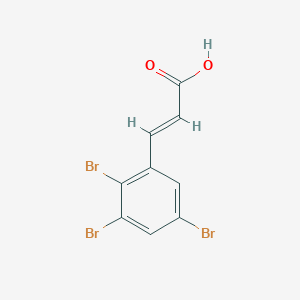
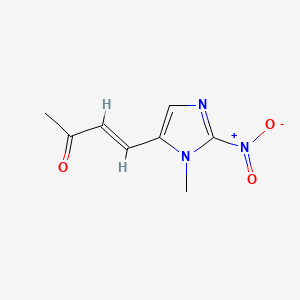
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
